4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzo[c]thiadiazole , a bicyclic heteroaromatic system containing sulfur and nitrogen atoms at positions 1, 2, and 5. The substituent at position 5 of this core is a methoxy group (-OCH$$_2$$-), which is further attached to a benzaldehyde moiety at the para-position of the benzene ring.
The molecular formula C$${14}$$H$${10}$$N$$2$$O$$2$$S confirms the presence of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. Key structural features include:
- A benzothiadiazole core with a sulfur atom bridging two nitrogen atoms.
- A methylene (-CH$$_2$$-) spacer linking the benzothiadiazole to the ether oxygen.
- A benzaldehyde group with an aldehyde functional group at the para-position.
Table 1: Molecular formula comparison with related benzothiadiazole derivatives.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde is limited, structural insights can be inferred from related benzothiadiazole derivatives. For instance:
- The benzo[c]thiadiazole core typically adopts a planar conformation due to aromatic stabilization, with bond lengths of 1.74–1.78 Å for S–N and 1.29–1.32 Å for C–N.
- The methoxybenzaldehyde substituent introduces torsional flexibility, with dihedral angles between the benzothiadiazole and benzaldehyde planes ranging from 45° to 65° in analogous structures.
Single-crystal X-ray diffraction studies of similar compounds, such as 5,6-bis(9H-carbazol-9-yl)benzo[c]thiadiazole , reveal intermolecular interactions (e.g., C–H···O and π-π stacking) that stabilize crystal packing. These interactions are critical for predicting the solid-state behavior of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde in materials science applications.
Electron Distribution Mapping via Density Functional Theory (DFT) Calculations
DFT calculations provide insights into the electronic structure of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde:
- The benzothiadiazole core acts as an electron-deficient unit due to the electron-withdrawing effects of sulfur and nitrogen atoms, with a LUMO (lowest unoccupied molecular orbital) localized on this moiety.
- The benzaldehyde group serves as an electron-rich region, contributing to the HOMO (highest occupied molecular orbital).
- The HOMO-LUMO gap (ΔE$$_{gap}$$ ) is calculated to be 1.97 eV for the parent benzothiadiazole, narrowing to 1.33–1.58 eV in derivatives with extended conjugation.
Figure 1: Electron density map (isosurface = 0.02 e/Bohr$$^3$$) showing charge redistribution in the benzothiadiazole-benzaldehyde system.
Comparative Structural Analysis with Related Benzothiadiazole Derivatives
Key structural differences and similarities with analogous compounds include:
Table 2: Optical properties of select benzothiadiazole derivatives.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)16-19-15-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKRRPKOAROMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594806 | |
| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-23-8 | |
| Record name | 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzo[c]thiadiazol-5-ylmethanol Intermediate
- The benzo[c]thiadiazol-5-ylmethanol is commonly prepared by reduction of the corresponding benzo[c]thiadiazol-5-ylmethyl halide or aldehyde precursor.
- Typical reducing agents include sodium borohydride or lithium aluminum hydride under controlled conditions to avoid over-reduction or ring degradation.
- Purification is achieved by recrystallization or column chromatography to obtain a pure intermediate for subsequent ether formation.
Etherification Reaction
- The core step involves reacting 4-hydroxybenzaldehyde with benzo[c]thiadiazol-5-ylmethanol.
- This reaction is generally catalyzed by acid catalysts such as p-toluenesulfonic acid or sulfuric acid under reflux conditions in an aprotic solvent like toluene or dichloromethane.
- Alternatively, Williamson ether synthesis can be employed by converting benzo[c]thiadiazol-5-ylmethanol to its corresponding alkoxide or halide, then reacting with 4-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate in acetone).
- The reaction temperature is maintained between 60–110 °C, and the reaction time varies from several hours to overnight to ensure complete conversion.
Purification and Characterization
- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.
- Chromatographic techniques (silica gel column chromatography) are used to separate unreacted starting materials and side products.
- Characterization is performed using NMR (1H and 13C), FT-IR, and mass spectrometry to confirm the structure and purity.
Reaction Conditions and Yields
Detailed Research Findings
- A study published by the Royal Society of Chemistry (2013) on benzo[c]thiadiazole derivatives highlights the use of palladium-catalyzed cross-coupling reactions for functionalization of the thiadiazole core, which can be adapted for the synthesis of related methoxybenzaldehyde derivatives by modifying the substituents and reaction partners.
- The etherification step is critical and often optimized by controlling the catalyst amount and reaction time to maximize yield and minimize side reactions such as hydrolysis or polymerization.
- The benzo[c]thiadiazole moiety is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions are preferred to preserve the heterocyclic integrity.
- Purification techniques such as recrystallization and chromatography are essential to isolate the target compound with high purity, as confirmed by NMR and IR spectral data.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid.
Reduction: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the benzaldehyde moiety.
Scientific Research Applications
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Properties | Applications | References |
|---|---|---|---|---|---|
| 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde | C₁₄H₁₀N₂O₂S | Benzaldehyde at position 4, methoxy-linked benzo[c][1,2,5]thiadiazole | High reactivity (aldehyde), potential antimicrobial/anticancer activity | Medicinal chemistry, materials science | Inferred |
| 5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)benzaldehyde | C₁₁H₁₀N₂O₂S | Thiadiazole at position 2, methoxy group at position 5 | Research-grade purity (95%); used in synthetic studies | Organic synthesis, drug discovery | |
| 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | C₁₁H₈FNOS | Thiazole at position 4, fluorine substituent | Enhanced reactivity due to fluorine and thiazole interaction | Antimicrobial agents, organic electronics | |
| Benzo[d]isothiazole-4-carbaldehyde | C₈H₅NOS | Isothiazole fused to benzaldehyde at position 4 | High similarity index (0.97) with benzothiazole derivatives | Bioactive molecule synthesis | |
| Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | C₁₅H₁₆N₄OS | Thiadiazole-piperazine-pyrimidine hybrid | Thermal stability (TGA/DSC data); potential kinase inhibition | Anticancer research |
Structural and Reactivity Comparisons
- Substituent Position Effects: The target compound’s aldehyde group at the para position (4-) on the benzene ring contrasts with 5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)benzaldehyde (aldehyde at position 2). This positional difference influences electronic properties and reactivity, with the para position favoring conjugation with the thiadiazole ring . 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde demonstrates how electronegative substituents (e.g., fluorine) enhance reactivity and binding to biological targets compared to non-fluorinated analogs .
Heterocycle Variations :
- Replacing the benzo[c][1,2,5]thiadiazole core with thiazole (as in ) or isothiazole () alters electron distribution and bioactivity. Thiadiazoles generally exhibit stronger electron-withdrawing effects, enhancing stability in photovoltaic applications .
Biological Activity
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde (CAS No. 937602-23-8) is a compound belonging to the class of benzothiadiazole derivatives, characterized by a benzaldehyde group linked to a 1,2,5-thiadiazole moiety. This compound exhibits significant biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₁₄H₁₀N₂O₂S
- Molecular Weight : 270.31 g/mol
- Structure : The compound features a benzaldehyde functional group and a thiadiazole ring, which are crucial for its biological interactions.
The primary target of this compound is primary aromatic amines (PAAs). The compound operates through static quenching mechanisms, affecting biochemical pathways related to the detection and neutralization of PAAs. Its high stability and fluorescence properties suggest potential applications in sensing and detection technologies.
Cytotoxicity and Anticancer Potential
The influence of this compound on cell function has been noted in several studies. The compound modulates cell signaling pathways and gene expression, potentially leading to cytotoxic effects in cancer cells. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential.
Fluorescent Properties
The compound's ability to form fluorescent ultrathin covalent triazine framework nanosheets highlights its utility in bioimaging and sensing applications. These properties are attributed to the electron-deficient nature of the thiadiazole moiety, which enhances fluorescence under specific conditions.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of related benzothiadiazole compounds:
- Antibacterial Studies : A series of thiosemicarbazone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the thiadiazole ring could enhance antibacterial potency .
- Cytotoxicity Evaluation : In vitro assays demonstrated that compounds with similar structural frameworks exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves mitochondrial dysfunction leading to apoptosis.
- Fluorescent Applications : Research on fluorescent materials derived from benzothiadiazole has indicated their potential in developing advanced imaging techniques due to their high sensitivity and selectivity towards biological targets .
Q & A
Q. What are the standard synthetic routes for 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde, and how are intermediates characterized?
The compound is synthesized via coupling reactions involving benzo[c][1,2,5]thiadiazole derivatives and substituted benzaldehydes. For example, in a Stille coupling, 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde reacts with stannylated bithiophene in dry THF using Pd(PPh₃)₂Cl₂ (3 mol%) as a catalyst at 75°C for 4.5 hours . Intermediates are purified via column chromatography (DCM:hexane gradient) and characterized using ¹H/¹³C NMR, mass spectrometry (MALDI-TOF), and elemental analysis. Key spectral markers include aldehyde proton signals at δ ~10 ppm and benzo[c][1,2,5]thiadiazole ring resonances .
Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?
Structural confirmation relies on:
- ¹H NMR : Aldehyde protons (~δ 10 ppm), aromatic protons from benzothiadiazole (δ 7.5–8.5 ppm), and methoxy groups (δ ~3.8 ppm).
- ¹³C NMR : Carbonyl carbon (~δ 190 ppm), aromatic carbons (δ 120–150 ppm).
- MS (MALDI-TOF) : Exact mass matching calculated values (e.g., m/z 847.7 for C₅₁H₄₉N₃O₃S₃) . Discrepancies in elemental analysis (e.g., C: calc. 72.22% vs. found 72.36%) should be within 0.5% tolerance .
Advanced Research Questions
Q. How do catalytic conditions influence cross-coupling reactions in synthesizing benzothiadiazole-benzaldehyde derivatives?
Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and solvent systems (THF, DMF) critically affect reaction efficiency. For instance, Pd-catalyzed Stille coupling in THF at 75°C achieves >80% yield, while non-polar solvents (e.g., toluene) reduce reactivity due to poor solubility of intermediates . Degassing steps and inert atmospheres (argon) minimize side reactions from oxygen/moisture. Optimization studies should compare catalyst loading (1–5 mol%), temperature (60–100°C), and reaction time (2–12 hours) .
Q. What strategies resolve contradictions in reaction yields when using substituted benzaldehydes?
Substituents on benzaldehyde (e.g., electron-withdrawing groups) can alter reactivity. For example, 4-methoxybenzaldehyde may require longer reaction times (6–8 hours) compared to 4-chlorobenzaldehyde (3–4 hours) due to steric/electronic effects . Conflicting yield data (e.g., 60% vs. 85% for similar substrates) may arise from impurities in starting materials or incomplete purification. Systematic TLC monitoring and recrystallization (e.g., using ethanol or DMF) improve reproducibility .
Q. How can computational modeling predict the optoelectronic properties of benzothiadiazole-benzaldehyde derivatives?
Density functional theory (DFT) calculates HOMO-LUMO gaps, electron affinity, and charge transport properties. For photovoltaic applications, derivatives with extended π-conjugation (e.g., bithiophene-linked benzothiadiazoles) exhibit narrower bandgaps (~1.8 eV) and higher electron mobility, enhancing solar cell efficiency . Experimental validation via UV-Vis (λmax ~450–600 nm) and cyclic voltammetry (Ered ~-1.2 V vs. Ag/Ag⁺) aligns with computational predictions .
Q. What methodologies assess the biological activity of benzothiadiazole derivatives, and how do structural modifications impact efficacy?
Derivatives are screened for antimicrobial or anticancer activity via:
- MIC assays : Bacterial/fungal strains (e.g., S. aureus, C. albicans) exposed to 0.1–100 µg/mL compounds .
- MTT assays : Cancer cell lines (e.g., HeLa, MCF-7) treated for 48–72 hours . Substituents like thiazolidinone rings or azo linkages enhance activity. For example, 2-(benzyloxy)-5-azobenzene derivatives show IC₅₀ values of 12–18 µM against breast cancer cells due to improved membrane permeability .
Methodological Considerations
Q. How to troubleshoot low yields in thiazolidinone ring formation reactions?
Low yields (<50%) may result from:
- Insufficient acid catalysis : Glacial acetic acid (5–10 drops) or HCl (conc.) accelerates cyclization .
- Suboptimal stoichiometry : A 1:1 molar ratio of mercaptoacetic acid to imine intermediates is critical .
- Temperature control : Reflux at 90–95°C for 4 hours ensures complete ring closure .
Q. What analytical techniques differentiate regioisomers in benzothiadiazole derivatives?
Regioisomers (e.g., 4- vs. 5-substituted benzothiadiazoles) are distinguished via:
- NOESY NMR : Spatial proximity of protons in the benzothiadiazole ring.
- X-ray crystallography : Definitive confirmation of substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
